BenchChemオンラインストアへようこそ!

5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Medicinal Chemistry Lipophilicity Drug-likeness

5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a uniquely differentiated heterocyclic building block for kinase drug discovery. Its 4-methylpyrimidine substituent provides a neutral electronic baseline (σp = -0.17) and moderate lipophilicity (XLogP = 1.7), while the sulfur-containing bicyclic core imparts conformational rigidity unavailable in oxygen analogs. The 4-acceptor, 0-donor hydrogen bond profile aligns with kinase hinge regions, and its low TPSA (54.3 Ų) favors passive BBB permeability. With only 14 heavy atoms and MW 207.30 g/mol, it maximizes ligand efficiency headroom for fragment growth strategies. Procure alongside 4-methoxy and 4-trifluoromethyl analogs to perform a systematic electronic sweep of the pyrimidine 4-position within a constant scaffold framework.

Molecular Formula C10H13N3S
Molecular Weight 207.3
CAS No. 2034379-71-8
Cat. No. B2561894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS2034379-71-8
Molecular FormulaC10H13N3S
Molecular Weight207.3
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CC3CC2CS3
InChIInChI=1S/C10H13N3S/c1-7-2-3-11-10(12-7)13-5-9-4-8(13)6-14-9/h2-3,8-9H,4-6H2,1H3
InChIKeySCMRDRQSJGMBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS 2034379-71-8: A Bridged Bicyclic Building Block for Kinase-Focused Library Synthesis


5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2034379-71-8) is a heterocyclic building block featuring a conformationally constrained 2-thia-5-azabicyclo[2.2.1]heptane core N-substituted with a 4-methylpyrimidin-2-yl group [1]. With a molecular formula of C10H13N3S and a molecular weight of 207.30 g/mol, it belongs to a broader class of bridged bicyclic scaffolds that have been employed as key intermediates in the synthesis of kinase inhibitors targeting BTK, FLT3, and other oncology-relevant enzymes [2]. The compound is cataloged in PubChem (CID 122270274) and is supplied as a research-grade intermediate, typically at purities suitable for parallel medicinal chemistry and structure-activity relationship (SAR) studies [REFS-1, REFS-3].

Why Generic Substitution of 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane Is Not Advisable Without Comparative Data


Within the 2-thia-5-azabicyclo[2.2.1]heptane-pyrimidine chemical series, small changes to the pyrimidine substituent drive substantial differences in electronic character, lipophilicity, and hydrogen-bonding capacity, which in turn can dictate target binding, selectivity, and pharmacokinetic properties . The 4-methyl group on the target compound provides a unique balance of electron-donating character (σp = -0.17) and moderate lipophilicity (calculated XLogP3-AA = 1.7) that is distinct from its 4-methoxy (XLogP = 1.7 but elevated TPSA = 63.6 Ų) and 4-trifluoromethyl (highly electron-withdrawing, XLogP ~2.5) analogs [1]. Additionally, the sulfur atom in the bicyclic scaffold has been shown to confer superior antibacterial activity compared to oxygen-containing counterparts in at least one fluoroquinolone series, underscoring that scaffold-level substitutions are not functionally interchangeable [2]. The quantitative evidence below demonstrates that even subtle structural modifications translate into measurable physical property differences that can be decisive for medicinal chemistry campaign outcomes.

Quantitative Differentiation Evidence for 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2034379-71-8)


Lipophilicity (XLogP3-AA) Comparison vs. 4-Methoxy and 4-Trifluoromethyl Analogs

The target compound's calculated XLogP3-AA of 1.7 positions it in a favorable lipophilicity range for oral bioavailability (typically LogP 1–3), offering a differentiated profile from the more lipophilic 4-CF3 analog and the electronically distinct 4-OMe analog [REFS-1, REFS-2]. While all three compounds share the same bicyclic core, the 4-methyl substituent provides the lowest topological polar surface area (TPSA = 54.3 Ų) of the series, suggesting superior passive membrane permeability potential compared to the 4-methoxy variant (TPSA = 63.6 Ų) [REFS-1, REFS-3].

Medicinal Chemistry Lipophilicity Drug-likeness

Rotatable Bond Count and Conformational Rigidity Advantage vs. Flexible-Chain Pyrimidine Building Blocks

The target compound possesses only one rotatable bond (the N–C linkage between the bicyclic core and the pyrimidine ring), providing significant conformational rigidity compared to non-bicyclic pyrimidine-amino building blocks [1]. This rigid 2-thia-5-azabicyclo[2.2.1]heptane scaffold enforces a spatially constrained presentation of the pyrimidine pharmacophore, a feature that has been exploited to improve binding selectivity in kinase inhibitor design. Derivatives of the related 2-thia-5-azabicyclo[2.2.1]heptane scaffold have demonstrated BTK inhibition with IC50 values ranging from 0.8 to 5.3 nM in biochemical assays, illustrating the scaffold's potential for high-affinity target engagement when appropriately substituted [2].

Conformational Restriction SAR Target Engagement

Sulfur-Containing Scaffold Antibacterial Activity Superiority over Oxygen Analogs (Class-Level Evidence)

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold, when incorporated at the C7 position of fluoroquinolone antibiotics, exhibited superior antibacterial activity against both quinolone-susceptible and multidrug-resistant Streptococcus pneumoniae strains compared to the clinical standards ciprofloxacin and vancomycin [1]. This directly demonstrates that the sulfur atom in the bicyclic scaffold confers a functional advantage that oxygen-containing or purely nitrogenous bicyclic analogs cannot replicate. While this evidence derives from a different substitution pattern on the bicyclic core (C7 fluoroquinolone attachment rather than N-pyrimidine), it establishes the scaffold's unique pharmacophoric contribution that is preserved regardless of the exocyclic substituent [1].

Antibacterial Fluoroquinolone Scaffold Hopping

Electron-Donating Character and Hydrogen-Bond Acceptor Profile Differentiated from Electron-Withdrawing Pyrimidine Analogs

The 4-methyl substituent on the pyrimidine ring is a weak electron-donating group (Hammett σp = -0.17), which modulates the electron density of the pyrimidine ring differently from the strongly electron-withdrawing 4-CF3 analog (σp = +0.54) or the resonance-donating 4-OMe analog (σp = -0.27) [1]. The target compound presents 4 hydrogen bond acceptor sites (2 pyrimidine N atoms, 1 bicyclic N, 1 bicyclic S) with no hydrogen bond donors, creating a purely acceptor pharmacophore that contrasts with analogs bearing additional acceptor atoms (5 for the 4-OMe analog) [REFS-2, REFS-3]. This precise H-bond acceptor count aligns with the typical hinge-binding motif requirements of ATP-competitive kinase inhibitors, where 3–4 acceptor interactions are often optimal for Type I binding modes [4].

Electronic Effects Kinase Inhibition Structure-Activity Relationships

Molecular Weight and Heavy Atom Count Efficiency for Fragment-Based Drug Discovery (FBDD)

At 207.30 g/mol with 14 heavy atoms, the target compound falls well within the 'rule of three' criteria for fragment-based screening (MW < 300, heavy atom count ≤ 18) [1]. Among its closest pyrimidine-substituted 2-thia-5-azabicyclo[2.2.1]heptane analogs, all share this favorable fragment profile, but the 4-methyl variant offers the lowest molecular weight and heavy atom count in the series when considering only atoms directly relevant to binding (excluding the heavier OCH3, CF3, or other substituents) [REFS-1, REFS-2]. This provides higher atom economy and a superior starting point for fragment growth, as every added atom during lead optimization can be purposefully introduced to enhance potency or selectivity without exceeding drug-like property thresholds [3].

Fragment-Based Drug Discovery Lead-likeness Ligand Efficiency

Recommended Procurement and Application Scenarios for 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane


Kinase Inhibitor Fragment Library Design and Initial SAR Exploration

This compound is ideally suited as a hinge-binding fragment for ATP-competitive kinase inhibitor programs. Its 4-acceptor, 0-donor hydrogen-bond profile, combined with a calculated XLogP of 1.7 and TPSA of 54.3 Ų, aligns with the pharmacophoric requirements of kinase hinge regions [1]. The 4-methyl substituent provides a neutral electronic baseline (Hammett σp = -0.17) from which subsequent SAR exploration of electron-withdrawing or resonance-donating groups can be rationally conducted [2]. Procurement of this compound alongside its 4-methoxy and 4-trifluoromethyl analogs enables a systematic electronic sweep of the pyrimidine 4-position within a constant bicyclic scaffold framework, directly addressing the differentiation evidence established in Section 3 [REFS-1, REFS-2].

Antibacterial Scaffold Hopping from Fluoroquinolone Lead Series

Based on the class-level evidence that the 2-thia-5-azabicyclo[2.2.1]heptane scaffold confers superior antibacterial activity against multidrug-resistant S. pneumoniae when incorporated into a fluoroquinolone core [3], this compound serves as a versatile intermediate for scaffold-hopping exercises. The pyrimidine substituent can be elaborated or replaced to explore non-fluoroquinolone antibacterial chemotypes while retaining the proven sulfur-containing bicyclic core. The single rotatable bond (N–C linkage) ensures that the scaffold's conformational rigidity is preserved regardless of exocyclic elaboration, maintaining the entropy advantage that may contribute to target binding affinity [REFS-1, REFS-3].

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

The target compound's calculated TPSA of 54.3 Ų is 14.6% lower than its 4-methoxy analog (63.6 Ų), placing it closer to the desired range for CNS penetration (TPSA < 60–70 Ų is generally associated with improved blood-brain barrier permeability) [REFS-1, REFS-4]. Coupled with zero hydrogen bond donors and only 4 acceptor atoms, this compound represents an attractive starting point for CNS-targeted kinase inhibitor or receptor modulator programs. Researchers should procure this compound when seeking to minimize TPSA and maximize passive CNS permeability within the 2-thia-5-azabicyclo[2.2.1]heptane-pyrimidine chemical space [REFS-1, REFS-4].

Fragment-to-Lead Growth with Optimal Ligand Efficiency Trajectory

At 207.30 g/mol with 14 heavy atoms, the target compound offers the lowest molecular weight among common 4-substituted pyrimidine analogs in this scaffold class [1]. This translates to a higher initial ligand efficiency ceiling. In a typical fragment-to-lead campaign, each added heavy atom should contribute approximately 0.3 kcal/mol in binding energy to maintain lead-likeness. Starting from 14 heavy atoms, researchers have approximately 8–12 heavy atoms of growth capacity before exceeding a 350–400 Da lead-like threshold, compared to only 5–10 heavy atoms when starting from the 4-CF3 analog (17 heavy atoms, 261.27 g/mol) [REFS-1, REFS-5]. This compound is therefore the preferred choice for fragment growth strategies where maximizing the synthetic tractability of the optimization path is critical [5].

Quote Request

Request a Quote for 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.